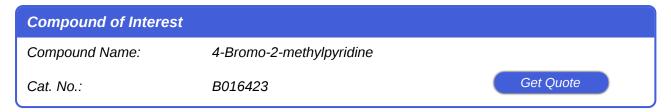


A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine

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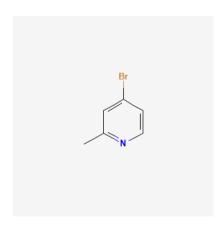


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Bromo-2-methylpyridine** (CAS No. 22282-99-1), a crucial building block in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

IUPAC Name: **4-Bromo-2-methylpyridine** Molecular Formula: C₆H₆BrN Molecular Weight: 172.02 g/mol Structure:



Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of **4-Bromo-2-methylpyridine** provides information about the chemical environment of the hydrogen atoms.

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.32	d	~5.2	1H	H-6
~7.35	d	~1.6	1H	H-3
~7.20	dd	~5.2, ~1.6	1H	H-5
~2.45	S	-	3H	-СН3

Note: Predicted data based on typical values for similar structures. The solvent is typically CDCl₃.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)	Assignment
~159.0	C-2
~150.0	C-6
~132.0	C-4
~128.5	C-5
~125.0	C-3
~24.0	-CH₃



Note: Predicted data based on typical values for similar structures. The solvent is typically CDCl₃.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

• A 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm probe.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-2-methylpyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the raw data.



- Perform phase and baseline corrections.
- Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of **4-Bromo-2-methylpyridine** will exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch (-CH₃)
~1600, ~1470, ~1420	Strong to Medium	Aromatic C=C and C=N Ring Stretching
~1050	Strong	C-Br Stretch
900-675	Strong	Aromatic C-H Out-of-Plane Bending

Note: These are predicted absorption ranges. The exact peak positions can vary.

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups in **4-Bromo-2-methylpyridine**.

Instrumentation:

• A Fourier-Transform Infrared (FT-IR) spectrometer.



Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: As 4-Bromo-2-methylpyridine is a liquid at room temperature, a small drop can be placed directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place the sample on the ATR crystal, ensuring good contact.
 - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Data Processing:
 - Perform baseline correction if necessary.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

MS Data

The mass spectrum of **4-Bromo-2-methylpyridine** will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

m/z	Relative Intensity	Assignment
171, 173	~1:1	[M] ⁺ , Molecular ion (due to ⁷⁹ Br and ⁸¹ Br isotopes)
92	Base Peak	[M-Br]+, Loss of a bromine radical



Note: LC/MS analysis has shown a mass spectrum (ES+) with m/z 172, 174 corresponding to [M+H]+.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **4-Bromo-2-methylpyridine**.

Instrumentation:

 A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). This can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure (GC-MS with EI):

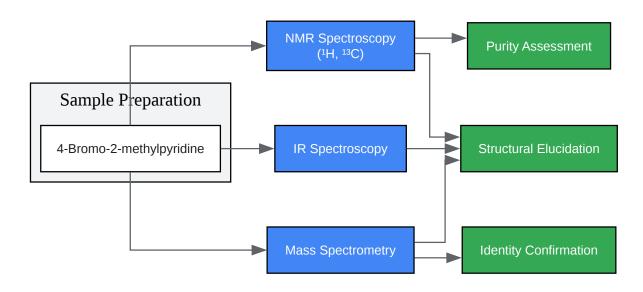
- Sample Preparation: Prepare a dilute solution of 4-Bromo-2-methylpyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
- Instrumentation and Conditions:
 - Gas Chromatograph: Use a non-polar or medium-polarity column (e.g., DB-5ms).
 - Injector: Split/splitless injector, typically in split mode.
 - Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to ensure elution.
 - Mass Spectrometer (EI):
 - Ionization Energy: 70 eV
 - Mass Range: m/z 40-300
 - Ion Source Temperature: ~230 °C
- Data Analysis:



- Identify the peak corresponding to 4-Bromo-2-methylpyridine in the total ion chromatogram.
- Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Bromo-2-methylpyridine**.



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Caption: Workflow for the spectroscopic analysis of **4-Bromo-2-methylpyridine**.

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